molecular formula C14H19NO10S2 B192387 [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate CAS No. 20196-67-2

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate

Cat. No.: B192387
CAS No.: 20196-67-2
M. Wt: 425.4 g/mol
InChI Key: WWBNBPSEKLOHJU-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound could be numerous and varied, depending on the conditions and reagents used. Unfortunately, specific chemical reactions involving this compound are not clearly documented in the available resources .

Scientific Research Applications

  • Solubility of Saccharides in Ethanol–Water Solutions : A study by Gong, Wang, Zhang, and Qu (2012) investigated the solubility of several saccharides, including derivatives of (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl, in ethanol-water solutions. This research is significant for understanding the solubility behavior of such compounds in mixed solvents, which is crucial for their practical applications in various industries (Gong, Wang, Zhang, & Qu, 2012).

  • Vibrational Spectroscopic Study of a Phenolic Component : Aydın and Özpozan (2020) conducted a study on a derivative of this compound, known as quercetin 3-D-galactoside (Q3G). They explored its conformational and vibrational spectroscopic characteristics, contributing to the understanding of the compound's molecular structure and behavior, which is essential for its application in pharmacology and material science (Aydın & Özpozan, 2020).

  • Computational Study on Blood Glucose Level Regulation : Muthusamy and Krishnasamy (2016) investigated a derivative of the compound (SID 242078875) for its potential role in diabetes management. This study highlights the compound's relevance in medicinal chemistry, particularly for treating diseases like diabetes (Muthusamy & Krishnasamy, 2016).

  • Solubility of Compounds in Danshen : A study by Zhang, Gong, Wang, and Qu (2012) determined the solubility of various compounds, including (2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol (d-galactose), in ethanol-water mixtures. This research is vital for the pharmaceutical and food industry, particularly in the formulation of drugs and food additives (Zhang, Gong, Wang, & Qu, 2012).

  • Synthesis of Nonproteinogenic Amino Acid : Wee and McLeod (2003) described the synthesis of a nonproteinogenic amino acid, showcasing the compound's significance in biochemistry and drug development (Wee & McLeod, 2003).

  • Structure Analysis of a Derivative : Chen, Wang, Gao, and Niu (2008) analyzed the crystal structure of a derivative of the compound, providing valuable insights into its molecular configuration and potential applications in crystallography and material science (Chen, Wang, Gao, & Niu, 2008).

  • Regioselective Sulfamoylation in Synthesis : Miller et al. (2015) discussed the regioselective sulfamoylation of primary hydroxyl groups, a method that enhances the synthesis of inhibitors, demonstrating the compound's role in developing new pharmaceutical agents (Miller et al., 2015).

Properties

IUPAC Name

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO10S2/c16-6-9-11(18)12(19)13(20)14(24-9)26-10(15-25-27(21,22)23)5-7-1-3-8(17)4-2-7/h1-4,9,11-14,16-20H,5-6H2,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBNBPSEKLOHJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO10S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871983
Record name 1-S-[2-(4-Hydroxyphenyl)-N-(sulfooxy)ethanimidoyl]-1-thiohexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glucosinalbin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038401
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

19253-84-0
Record name Glucosinalbin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038401
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

191 - 192 °C
Record name Glucosinalbin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038401
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate
Reactant of Route 2
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate
Reactant of Route 3
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate
Reactant of Route 4
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate
Reactant of Route 5
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate
Reactant of Route 6
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate

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